3-Oxopropyl acetate

Description

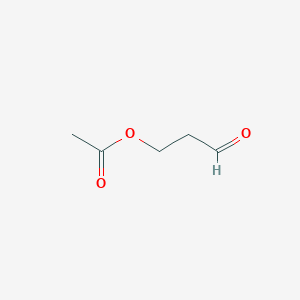

Structure

3D Structure

Properties

IUPAC Name |

3-oxopropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-5(7)8-4-2-3-6/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSPLAWXBFRHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171778 | |

| Record name | 3-Oxopropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18545-28-3 | |

| Record name | 3-Acetoxypropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18545-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxopropyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018545283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxopropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxopropyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Oxopropyl acetate chemical properties and structure

An In-depth Technical Guide to 3-Oxopropyl Acetate: Chemical Properties, Structure, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a bifunctional organic molecule featuring both an aldehyde and an ester group. Its unique structure makes it a valuable intermediate in various synthetic applications, yet also presents specific challenges in handling and reactivity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth chemical insights and practical methodologies.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 3-acetoxypropanal, is a key organic compound whose utility is derived from its dual reactivity.

Nomenclature & Identifiers:

-

IUPAC Name : this compound[1]

-

CAS Number : 18545-28-3[1]

-

Molecular Formula : C₅H₈O₃[1]

-

Synonyms : Acetic acid 3-oxo-propyl ester, 3-Acetoxypropanal, 3-(Acetyloxy)propanal[1][2]

The fundamental structure of this compound is a three-carbon chain where one terminus is an aldehyde and the other is functionalized with an acetate ester.

Figure 1: Chemical Structure of this compound

Physicochemical Data Summary

The physical properties of this compound are summarized below. These values are critical for designing experimental setups, including purification and reaction condition planning.

| Property | Value | Source |

| Molecular Weight | 116.11 g/mol | [1] |

| Density | 1.037 g/cm³ | [3] |

| Boiling Point | 165.5 °C at 760 mmHg | [3] |

| Flash Point | 59.2 °C | [3] |

| Vapor Pressure | 1.86 mmHg at 25°C | [3] |

| Refractive Index | 1.4 | [3] |

| LogP | 0.13850 | [3] |

Structural Analysis and Spectroscopic Profile

The presence of both an aldehyde and an ester functional group dictates the molecule's chemical behavior and its spectroscopic characteristics. The aldehyde group is a site for nucleophilic addition and oxidation, while the ester group is susceptible to hydrolysis.

Expected Spectroscopic Data:

-

¹H NMR Spectroscopy : The proton spectrum is expected to show distinct signals: a downfield singlet or triplet for the aldehydic proton (δ 9-10 ppm), a triplet for the methylene group adjacent to the acetate (δ ~4.2 ppm), a multiplet for the central methylene group (δ ~2.7 ppm), and a singlet for the methyl protons of the acetate group (δ ~2.0 ppm).

-

¹³C NMR Spectroscopy : The carbon spectrum would feature a highly deshielded signal for the aldehydic carbon (~200 ppm), a signal for the ester carbonyl carbon (~170 ppm), a signal for the methylene carbon bonded to the ester oxygen (~60 ppm), a signal for the other methylene carbon, and a signal for the acetate methyl carbon (~20 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by two strong carbonyl stretching bands. The aldehyde C=O stretch typically appears around 1720-1740 cm⁻¹, and the ester C=O stretch appears at a slightly higher frequency, around 1735-1750 cm⁻¹. The C-H stretch of the aldehyde is also a key feature, appearing as a pair of weak bands around 2720 and 2820 cm⁻¹.

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the acetyl group or cleavage adjacent to the carbonyl groups.

Reactivity, Stability, and Handling

Reactivity Profile

The aldehyde functional group is the more reactive site in this compound. It readily undergoes nucleophilic addition reactions and can be easily oxidized to a carboxylic acid. This high reactivity necessitates careful planning in synthetic routes where the ester moiety is the intended reaction site. To prevent unwanted side reactions, the aldehyde group is often protected, typically as an acetal, before proceeding with further transformations.

The ester group can be hydrolyzed under either acidic or basic conditions to yield 3-hydroxypropanal and acetic acid.

Figure 2: Synthetic strategy involving protection of the aldehyde group.

Stability and Storage

Aldehydes are prone to oxidation upon exposure to air and can also undergo self-polymerization, especially in the presence of acid or base catalysts. Therefore, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and kept in a cool, dark place.[4][5] Anhydrous conditions are recommended to prevent hydrolysis of the ester.

Safe Handling Procedures

As a laboratory chemical, proper personal protective equipment (PPE) should always be used.[4]

-

Ventilation : Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[4][6]

-

Eye Protection : Safety glasses or goggles are mandatory to prevent eye contact.[4]

-

Skin Protection : Wear appropriate protective gloves and a lab coat to prevent skin exposure.[4]

-

Fire Safety : Keep away from open flames, sparks, and other sources of ignition as it is a combustible liquid.[4][5] Use CO₂, dry chemical, or foam for extinction in case of a fire.[4]

-

First Aid :

Synthesis and Applications

While not a widely commercialized bulk chemical, this compound serves as a specialized building block in organic synthesis. Its bifunctional nature allows for the construction of more complex molecules. It has been identified as a potential impurity or intermediate in the synthesis of pharmaceuticals, such as in derivatives related to Lacosamide.

General Synthetic Protocol: Esterification of 3-Halo-1-propanol

A common route to similar propyl acetates involves the esterification of a corresponding propanol derivative. For instance, a related compound, γ-chloropropyl acetate, is synthesized from trimethylene chlorohydrin and acetic acid.[7] A conceptual adaptation for this compound would involve the oxidation of the alcohol in a protected halo-acetate precursor.

A more direct, albeit conceptual, pathway is the selective oxidation of 3-acetoxy-1-propanol.

Workflow: Synthesis via Selective Oxidation

Figure 3: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol:

Causality Note: This protocol is a representative example based on standard organic chemistry principles for selective oxidation. The choice of a mild oxidant like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane is crucial to prevent over-oxidation of the resulting aldehyde to a carboxylic acid.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-acetoxy-1-propanol in an anhydrous solvent like dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.

-

Addition of Oxidant : Slowly add a stoichiometric amount of a mild oxidizing agent (e.g., PCC) in small portions to manage the exothermic reaction.

-

Reaction Monitoring : Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Once the reaction is complete, quench by adding a suitable solvent like diethyl ether and filter the mixture through a pad of silica gel or Celite to remove the chromium salts or other solid byproducts.

-

Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification : Purify the crude product via vacuum distillation or flash column chromatography to obtain pure this compound.

This self-validating protocol includes a monitoring step (TLC/GC) to ensure the reaction proceeds to completion and purification steps to guarantee the final product's purity.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87700, this compound. Retrieved from [Link]

-

3M (2018). Safety Data Sheet. Retrieved from [Link]

-

Pharmaffiliates (n.d.). Lacosamide - Impurity B | (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl Acetate. Retrieved from [Link]

-

Chemsrc (2025). This compound | CAS#:18545-28-3. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11593, Acetoxyacetone. Retrieved from [Link]

-

ChemBK (2024). 3-chloro-2-oxopropyl acetate. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85520412, [3-(3,5-Dinitrophenyl)-3-oxopropyl] acetate. Retrieved from [Link]

-

Chemsigma (n.d.). This compound [18545-28-3]. Retrieved from [Link]

-

Allen, C. F. H., & Spangler, F. W. (1949). γ-CHLOROPROPYL ACETATE. Organic Syntheses, 29, 33. doi:10.15227/orgsyn.029.0033. Retrieved from [Link]

Sources

- 1. This compound | C5H8O3 | CID 87700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [18545-28-3] | Chemsigma [chemsigma.com]

- 3. This compound | CAS#:18545-28-3 | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. multimedia.3m.com [multimedia.3m.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Synthesis and Purification of 3-Oxopropyl Acetate

This guide provides a comprehensive overview of the synthesis and purification of 3-oxopropyl acetate, a valuable bifunctional molecule featuring both an aldehyde and an ester moiety. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance for obtaining this compound in high purity.

Introduction

This compound, also known as 3-acetoxypropanal, is a versatile building block in organic synthesis. Its aldehyde group can participate in a wide range of chemical transformations, including nucleophilic additions, reductive aminations, and Wittig reactions, while the acetate ester provides a handle for further functionalization or can influence the molecule's solubility and reactivity. The controlled synthesis and rigorous purification of this compound are paramount to its successful application in multi-step synthetic sequences.

This guide will explore the most common and effective methods for the preparation of this compound, focusing on the oxidation of 3-hydroxypropyl acetate. We will delve into the mechanistic underpinnings of these reactions to provide a rationale for the experimental choices. Furthermore, a detailed discussion on purification strategies will be presented to address the common challenges associated with isolating this potentially sensitive aldehyde.

Synthesis of this compound

The primary route to this compound involves the selective oxidation of the primary alcohol in 3-hydroxypropyl acetate. The key challenge lies in preventing over-oxidation to the corresponding carboxylic acid. To this end, mild oxidation methods are preferred. This guide will focus on two such reliable methods: the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation.

Method 1: Swern Oxidation of 3-Hydroxypropyl Acetate

The Swern oxidation is a highly effective and mild method for converting primary alcohols to aldehydes, operating at low temperatures and avoiding the use of heavy metals.[1][2] The reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA).[2]

The Swern oxidation proceeds through several distinct steps, as illustrated in the diagram below. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The initial reaction between DMSO and oxalyl chloride forms the highly reactive electrophilic species, the chloro(dimethyl)sulfonium chloride, which readily reacts with the alcohol. The subsequent deprotonation by the amine base generates a sulfur ylide, which undergoes an intramolecular elimination to yield the desired aldehyde, dimethyl sulfide, and the protonated amine.[2]

Caption: Mechanism of the Swern Oxidation.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.

-

Anhydrous dichloromethane (DCM).

-

Oxalyl chloride.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

3-Hydroxypropyl acetate.

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Dry ice/acetone bath.

Procedure:

-

Set up the reaction apparatus under a nitrogen atmosphere and ensure all glassware is thoroughly dried.

-

To the flask, add anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride to the stirred DCM solution, maintaining the temperature below -70 °C.

-

In a separate flask, prepare a solution of anhydrous DMSO in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. Stir for 15 minutes.

-

Prepare a solution of 3-hydroxypropyl acetate in anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes, keeping the internal temperature below -65 °C. Stir for 30 minutes.

-

Slowly add triethylamine or diisopropylethylamine to the reaction mixture, again ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature over 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Proceed with the workup and purification as described in the purification section.

Table 1: Reagent Quantities for Swern Oxidation (Illustrative Scale)

| Reagent | Molar Equiv. | Amount (for 10g of starting material) |

| 3-Hydroxypropyl Acetate | 1.0 | 10.0 g |

| Oxalyl Chloride | 1.5 | ~10.8 mL (2M solution in DCM) |

| DMSO | 3.0 | ~10.2 mL |

| Triethylamine | 5.0 | ~29.5 mL |

| Dichloromethane (DCM) | - | ~200 mL |

Method 2: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, provided the reaction is carried out under anhydrous conditions.[3][4]

The oxidation with PCC involves the formation of a chromate ester intermediate from the alcohol and PCC.[4] A subsequent base-assisted elimination reaction, likely involving the pyridinium counterion or another base present in the reaction mixture, removes a proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond and the reduction of Cr(VI) to Cr(IV).[3]

Caption: Simplified Mechanism of PCC Oxidation.

Materials and Equipment:

-

Round-bottom flask with a magnetic stirrer and a reflux condenser with a drying tube.

-

Anhydrous dichloromethane (DCM).

-

Pyridinium chlorochromate (PCC).

-

3-Hydroxypropyl acetate.

-

Celite® or silica gel.

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and PCC. To this suspension, add Celite® or silica gel.

-

Prepare a solution of 3-hydroxypropyl acetate in anhydrous DCM.

-

Add the alcohol solution to the stirred PCC suspension in one portion at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Combine the organic filtrates and proceed with the purification as described in the purification section.

Table 2: Reagent Quantities for PCC Oxidation (Illustrative Scale)

| Reagent | Molar Equiv. | Amount (for 10g of starting material) |

| 3-Hydroxypropyl Acetate | 1.0 | 10.0 g |

| PCC | 1.5 | ~28.6 g |

| Celite® or Silica Gel | - | ~30 g |

| Dichloromethane (DCM) | - | ~150 mL |

Purification of this compound

The purification of this compound requires careful handling to avoid degradation and to remove both reaction byproducts and any unreacted starting material. The primary impurities to consider are the starting alcohol (3-hydroxypropyl acetate), over-oxidized product (3-acetoxypropanoic acid), and byproducts from the specific oxidation method used.

Workup and Extraction

-

Quenching and Phase Separation: For the Swern oxidation, the reaction is quenched with water. The organic layer is then separated. For the PCC oxidation, after filtration, the organic solution is typically washed.

-

Aqueous Washes:

-

Sodium Bicarbonate Wash: To remove any acidic impurities, such as 3-acetoxypropanoic acid or residual oxalyl chloride byproducts, the organic layer should be washed with a saturated aqueous solution of sodium bicarbonate.[5]

-

Water Wash: A subsequent wash with deionized water helps to remove any remaining water-soluble impurities.

-

Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) aids in the removal of residual water from the organic layer.

-

-

Drying: The organic layer should be dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.

Purification by Distillation

Procedure:

-

Assemble a fractional distillation apparatus.

-

Carefully concentrate the dried organic extract under reduced pressure to remove the bulk of the solvent.

-

Transfer the crude oil to the distillation flask.

-

Slowly heat the flask and collect the fractions based on the boiling point. It is advisable to collect several fractions and analyze their purity by GC-MS or NMR.

Purification by Column Chromatography

For smaller-scale purifications or to achieve very high purity, column chromatography is an effective technique.[3][7]

Stationary Phase: Silica gel is the most common stationary phase. Mobile Phase: A mixture of non-polar and polar solvents is typically used. A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis. The product, being more polar than the starting material due to the aldehyde group, will have a lower Rf value.

Procedure:

-

Pack a silica gel column with the chosen solvent system.

-

Concentrate the crude product and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a triplet around 9.8 ppm), the methylene protons adjacent to the aldehyde (a triplet of doublets), the methylene protons adjacent to the acetate group (a triplet), and the acetyl methyl protons (a singlet around 2.1 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon (around 200 ppm), the ester carbonyl carbon (around 170 ppm), and the other carbon atoms in the molecule.[8]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique to assess the purity of the sample and to identify any volatile impurities. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands for the aldehyde C=O stretch (around 1725 cm⁻¹) and the ester C=O stretch (around 1740 cm⁻¹).

Conclusion

The synthesis of this compound can be reliably achieved through the mild oxidation of 3-hydroxypropyl acetate using either the Swern or PCC oxidation methods. The choice of method may depend on the scale of the reaction, available equipment, and tolerance for specific byproducts. Careful purification, involving a combination of aqueous workup, and either distillation or column chromatography, is essential to obtain the product in high purity. Rigorous analytical characterization is then necessary to confirm the structure and purity of the final product. This guide provides a solid foundation for researchers to successfully synthesize and purify this valuable synthetic intermediate.

References

- "Is it possible to purify aldehyde by column? Is there any other method to do purification?".

- "Purifying aldehydes?". Reddit. Retrieved January 13, 2026.

- "How to Column Aldehydes: A Comprehensive Guide". cmu.edu.jm. Retrieved January 13, 2026.

- "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol". JoVE. Retrieved January 13, 2026.

- "Oxidation by PCC (pyridinium chlorochromate)". Chemistry LibreTexts. Retrieved January 13, 2026.

- "Swern Oxidation Proceedure". MSU chemistry. Retrieved January 13, 2026.

- "Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate)". Organic Synthesis. Retrieved January 13, 2026.

- "Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide".

- "Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds". Organic Chemistry Portal. Retrieved January 13, 2026.

- "Fractional Distillation of Esters". Vernier. Retrieved January 13, 2026.

- "Processes for reducing impurities in lacosamide".

- "Processes for reducing impurities in lacosamide".

- "this compound". PubChem. Retrieved January 13, 2026.

- "Purification: Fractional Distillation". University of Rochester Chemistry Department. Retrieved January 13, 2026.

- "Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent". Organic Chemistry Portal. Retrieved January 13, 2026.

- "13.11: Characteristics of ¹³C NMR Spectroscopy". Chemistry LibreTexts. Retrieved January 13, 2026.

- "Swern Oxidation". Organic Chemistry Portal. Retrieved January 13, 2026.

- "Swern oxidation". Wikipedia. Retrieved January 13, 2026.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. WO2019129507A1 - Selective production of 1,3-propanediol monoacetate - Google Patents [patents.google.com]

- 3. Solvent effect and reactivity trend in the aerobic oxidation of 1,3-propanediols over gold supported on titania: NMR diffusion and relaxation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. This compound | C5H8O3 | CID 87700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 3-Oxopropyl Acetate for Researchers and Drug Development Professionals

Foreword: Navigating the Potential of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 3-Oxopropyl acetate (CAS No. 18545-28-3), a bifunctional molecule incorporating both an aldehyde and an ester moiety, represents a versatile synthon with significant potential for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry.[1][2] This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, quality control, handling, and applications relevant to researchers and professionals in the pharmaceutical sciences. Our objective is to equip you with the necessary field-proven insights and technical knowledge to effectively integrate this valuable reagent into your research and development workflows.

Chemical and Physical Properties

This compound, also known as 3-acetoxypropanal, is a clear, colorless to yellowish liquid. Its bifunctional nature, possessing both a reactive aldehyde group and a more stable ester group, is the cornerstone of its synthetic utility.

Table 1: Physicochemical Properties of this compound [3][4]

| Property | Value |

| CAS Number | 18545-28-3 |

| Molecular Formula | C5H8O3 |

| Molecular Weight | 116.12 g/mol |

| Boiling Point | 165.5 °C at 760 mmHg |

| Density | 1.037 g/cm³ |

| Flash Point | 59.2 °C |

| InChIKey | PRSPLAWXBFRHKV-UHFFFAOYSA-N |

| SMILES | CC(=O)OCCC=O |

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of chemical suppliers catering to research and bulk synthesis needs. When sourcing this reagent, it is crucial to consider not only the list price but also the available purity grades, typical lead times, and the comprehensiveness of the accompanying technical documentation, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Table 2: Prominent Commercial Suppliers of this compound

| Supplier | Typical Offerings | Website (Example) |

| BLD Pharm | Research quantities, often with stated purity specifications and storage conditions.[5] | https://www.bldpharm.com/ |

| Chemsigma | Distributor for research and bulk production quantities.[6] | https://www.chemsigma.com/ |

| ChemicalBook | A platform listing multiple suppliers, providing a comparative overview of availability and pricing.[7][8] | https://www.chemicalbook.com/ |

It is imperative for the researcher to directly contact the prospective suppliers to obtain the most current information on stock availability, packaging options, and detailed purity specifications for the desired batch.

Quality Control and Analytical Protocols: A Self-Validating System

For researchers in drug development, ensuring the purity and identity of starting materials is a non-negotiable aspect of scientific integrity. The bifunctional nature of this compound presents unique challenges and considerations for its analytical characterization.

Expected Purity and Common Impurities

Commercially available this compound is typically offered in purities ranging from 95% to higher grades. Given its likely synthesis from the acetylation of acrolein, potential process-related impurities may include:

-

Residual Acrolein: A highly reactive and toxic precursor.

-

Acetic Acid: A starting material in the acetylation reaction.

-

Polymerization Products: Aldehydes are prone to self-polymerization, especially under improper storage conditions.

-

Over-oxidation Products: Such as 3-acetoxypropanoic acid.

-

Byproducts of Acrolein Reactions: Acrolein itself can undergo various side reactions, and its derivatives may be present in trace amounts.[9][10][11][12]

A thorough review of the supplier's Certificate of Analysis is the first line of defense in identifying and quantifying known impurities.

Recommended Analytical Methods

A multi-pronged analytical approach is recommended to establish a comprehensive quality profile for incoming batches of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Method for Purity and Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile compounds like this compound. It allows for the separation of the main component from volatile impurities and provides mass spectral data for their identification.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane (e.g., 1 mg/mL).

-

GC Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

-

Injector: Set the injector temperature to 250 °C with a split ratio of 50:1.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/minute to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

This method should provide good separation and allow for the identification of common volatile impurities.[13][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and identifying non-volatile impurities.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

-

~9.8 ppm (t, 1H): Aldehydic proton (-CHO).

-

~4.3 ppm (t, 2H): Methylene group adjacent to the acetate (-CH₂-OAc).

-

~2.8 ppm (dt, 2H): Methylene group adjacent to the aldehyde (-CH₂-CHO).

-

~2.1 ppm (s, 3H): Methyl group of the acetate (-OCOCH₃).

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

-

~200 ppm: Aldehyde carbonyl carbon.

-

~170 ppm: Ester carbonyl carbon.

-

~60 ppm: Methylene carbon attached to the acetate.

-

~45 ppm: Methylene carbon attached to the aldehyde.

-

~21 ppm: Methyl carbon of the acetate.

Deviations from these expected shifts or the presence of additional signals should be investigated as potential impurities.[17][18][19]

High-Performance Liquid Chromatography (HPLC) with UV Detection

For quantitative analysis and the detection of less volatile impurities, HPLC is a valuable tool. As aldehydes can be challenging to analyze directly by HPLC due to their reactivity, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to form stable, UV-active hydrazones.[20][21][22][23][24]

Handling, Storage, and Stability: Mitigating the Risks of a Reactive Intermediate

The presence of the aldehyde functional group makes this compound susceptible to oxidation and polymerization. Proper handling and storage are critical to maintain its integrity and ensure reproducible experimental results.

-

Storage: It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a freezer at temperatures of -20 °C or lower.[5] This minimizes oxidation and reduces the rate of potential polymerization.

-

Handling: Due to its volatility and reactivity, handling should be performed in a well-ventilated fume hood. Avoid exposure to air, moisture, and strong oxidizing or reducing agents. Given that aldehydes can be irritants, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Stability: The stability of bifunctional molecules like this compound can be compromised by factors such as temperature, light, and the presence of acidic or basic impurities.[25][26][27][28][29] It is advisable to use freshly opened or recently purchased material for sensitive reactions. If the material has been stored for an extended period, re-analysis to confirm its purity is recommended.

Applications in Drug Development and Medicinal Chemistry

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The aldehyde can readily participate in reactions such as reductive aminations, Wittig reactions, and aldol condensations, while the ester can be hydrolyzed or transesterified. This allows for the sequential or selective modification of the molecule, making it an attractive starting material for the synthesis of a variety of complex structures, particularly heterocycles.[1][2]

Diagram: Synthetic Pathways Utilizing this compound

Caption: Synthetic transformations of this compound.

While direct, publicly available examples of this compound in late-stage drug synthesis are not abundant, its potential as a building block is clear. For instance, related structures are known to be involved as intermediates or impurities in the synthesis of pharmaceuticals.[27] The strategic use of such bifunctional synthons is a common approach in the construction of novel chemical entities for drug discovery programs.

Conclusion and Future Outlook

This compound is a commercially available and synthetically versatile building block that offers significant potential for the synthesis of complex molecules in drug discovery and development. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool in the medicinal chemist's arsenal. By understanding its commercial landscape, implementing rigorous quality control measures, and adhering to proper handling and storage protocols, researchers can confidently and effectively utilize this compound to accelerate their research endeavors. As the demand for novel and diverse chemical scaffolds continues to grow, the importance of versatile building blocks like this compound in the synthesis of next-generation therapeutics is poised to increase.

References

-

Stevens, J. L., & Maier, M. (2008). Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular Nutrition & Food Research, 52(1), 7-25. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (2007). Toxicological Profile for Acrolein. U.S. Department of Health and Human Services, Public Health Service. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87700, this compound. Retrieved from [Link]

-

Wouters, S., et al. (2013). RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes HACL1 and SGPL1. Journal of Lipid Research, 54(1), 224-231. Available at: [Link]

-

Wang, H. T., et al. (2013). Mechanisms Underlying Acrolein-Mediated Inhibition of Chromatin Assembly. Toxicological Sciences, 134(1), 105-115. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (2020). ToxGuide for Acrolein. U.S. Department of Health and Human Services, Public Health Service. Available at: [Link]

-

Chemsigma. (n.d.). This compound [18545-28-3]. Retrieved from [Link]

-

Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

-

Källberg, M., et al. (1995). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Chromatographia, 40(11-12), 655-659. Available at: [Link]

-

Quora. (2016). What is stability of aldehyde and ketone?. Retrieved from [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

-

Organic Syntheses. (2012). Preparation of a Chiral Dihydropyranone via Asymmetric Hetero-Diels-Alder Reaction. Organic Syntheses, 89, 143-158. Available at: [Link]

-

Lee, S. H., et al. (2019). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. Molecules, 24(18), 3290. Available at: [Link]

-

Shimadzu Corporation. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Retrieved from [Link]

-

Behalo, M. S., & Aly, A. A. (2011). Synthesis of Nitrogen Heterocycles from Ethyl 3-(6-Dibenzothiophen-2-Yl-Pyridazin-3-Ylamino)-3-Oxopropanoate. European Journal of Chemistry, 2(3), 295-299. Available at: [Link]

-

Dairou, J., et al. (2013). Acrolein, an α,β-unsaturated aldehyde, irreversibly inhibits the acetylation of aromatic amine xenobiotics by human arylamine N-acetyltransferase 1. British Journal of Pharmacology, 169(5), 1073-1085. Available at: [Link]

-

Barskiy, D. A., et al. (2021). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. Molecules, 26(11), 3329. Available at: [Link]

-

Fernandez-Gomez, P., et al. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Biotechnology for Biofuels, 9, 199. Available at: [Link]

-

Belcher, B. P., et al. (2021). Unifying principles of bifunctional, proximity-inducing small molecules. Nature Chemical Biology, 17(10), 1050-1061. Available at: [Link]

-

Manjasetty, B. A., et al. (2003). Crystal structure of a bifunctional aldolase–dehydrogenase: Sequestering a reactive and volatile intermediate. Proceedings of the National Academy of Sciences, 100(12), 6992-6997. Available at: [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-oxopropyl acetate. Retrieved from [Link]

- Google Patents. (n.d.). US10047381B2 - Method for producing 3-hydroxypropanal.

-

ResearchGate. (2021). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. Available at: [Link]

-

Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 488. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031241). Retrieved from [Link]

-

Organic Syntheses. (2012). Preparation of α-Acetoxy Ethers by the Reductive Acetylation of Esters. Organic Syntheses, 89, 143-158. Available at: [Link]

-

Sanou, A., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Retrieved from [Link]

-

Sharma, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Drug Discovery Technologies, 19(2), 1-15. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2,2-dimethyl-3-oxopropyl acetate. Retrieved from [Link]

-

Brieflands. (2022). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Pharmaceutical and Biomedical Analysis Letters, 2(1), 1-3. Available at: [Link]

-

PubMed. (2020). Stabilization of Multimeric Enzymes via Immobilization and Further Cross-Linking with Aldehyde-Dextran. Methods in Molecular Biology, 2100, 151-167. Available at: [Link]

-

Shimadzu Corporation. (n.d.). Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS. Retrieved from [Link]

-

MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(21), 5099. Available at: [Link]

-

CORESTA. (n.d.). Analysis of organic acetates in e-vapor products by gc-ms/ms. Retrieved from [Link]

Sources

- 1. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]

- 2. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds [mdpi.com]

- 3. This compound | C5H8O3 | CID 87700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:18545-28-3 | Chemsrc [chemsrc.com]

- 5. 18545-28-3|this compound|BLD Pharm [bldpharm.com]

- 6. This compound [18545-28-3] | Chemsigma [chemsigma.com]

- 7. This compound | 18545-28-3 [chemicalbook.com]

- 8. This compound CAS#: 18545-28-3 [chemicalbook.com]

- 9. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Mechanisms Underlying Acrolein-Mediated Inhibition of Chromatin Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jmaterenvironsci.com [jmaterenvironsci.com]

- 15. gcms.cz [gcms.cz]

- 16. coresta.org [coresta.org]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. rsc.org [rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. waters.com [waters.com]

- 22. researchgate.net [researchgate.net]

- 23. auroraprosci.com [auroraprosci.com]

- 24. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 25. quora.com [quora.com]

- 26. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Crystal structure of a bifunctional aldolase–dehydrogenase: Sequestering a reactive and volatile intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 28. brieflands.com [brieflands.com]

- 29. Stabilization of Multimeric Enzymes via Immobilization and Further Cross-Linking with Aldehyde-Dextran - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 3-Oxopropyl Acetate

Abstract

3-Oxopropyl acetate (CAS No: 18545-28-3) is a versatile bifunctional reagent that serves as a valuable C3 building block in modern organic synthesis.[1] Its structure, incorporating both a reactive aldehyde and a stable acetate ester, allows for a diverse range of transformations. This guide provides an in-depth exploration of its applications, focusing on its role in constructing complex molecular architectures through electrophilic additions, cycloaddition reactions, and elegant tandem sequences. We will delve into the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols for its use, aimed at researchers and professionals in chemical synthesis and drug development.

Introduction: Chemical Profile and Synthetic Potential

This compound, with the molecular formula C₅H₈O₃, is a unique synthon possessing two distinct functional groups separated by an ethylene bridge.[1] This spatial and electronic separation allows for selective reactions at either terminus, or more powerfully, for sequential or one-pot reactions that leverage both functionalities to rapidly build molecular complexity.

-

Aldehyde Moiety: The terminal aldehyde is a potent electrophile, susceptible to attack by a wide array of nucleophiles. This site is the primary handle for carbon-carbon bond formation, including aldol reactions, Wittig olefinations, and Grignard additions.

-

Acetate Ester Moiety: The acetate group is comparatively stable under neutral or mildly acidic conditions. It can be hydrolyzed under basic or strongly acidic conditions to reveal a primary alcohol, which can then be used in subsequent transformations. This latent hydroxyl functionality is key to many of its applications in tandem synthesis.

The strategic value of this compound lies in its ability to act as a masked 3-hydroxypropanal equivalent, offering a controlled and stepwise approach to introducing a 1,3-difunctionalized propane unit into a target molecule.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 18545-28-3 | PubChem[1] |

| Molecular Formula | C₅H₈O₃ | PubChem[1] |

| Molecular Weight | 116.11 g/mol | PubChem[1] |

| SMILES | CC(=O)OCCC=O | PubChem[1] |

Core Applications in Synthetic Strategy

The dual functionality of this compound is best exploited in synthetic strategies that require the formation of heterocyclic systems or acyclic chains with precise 1,3-functionalization.

Tandem and Cascade Reactions

Tandem or cascade reactions are highly efficient processes where a single event initiates a series of bond-forming transformations without isolating intermediates.[2] this compound is an ideal substrate for such strategies, leading to the rapid assembly of complex cyclic structures.

A common and powerful approach involves an initial reaction at the aldehyde, which then sets the stage for a subsequent intramolecular cyclization involving the ester group (or its hydrolyzed form). This strategy is particularly effective for synthesizing five- and six-membered oxygen heterocycles.[3]

Caption: A generalized workflow for tandem reactions using this compound.

This approach minimizes purification steps and improves overall yield by avoiding the handling of potentially unstable intermediates, making it a "greener" synthetic procedure.[4]

Heterocycle Synthesis via Cycloaddition

Cycloaddition reactions are another cornerstone of synthetic chemistry where this compound finds application.[5][6] The aldehyde's carbon-oxygen double bond can participate as a dienophile or dipolarophile in various cycloaddition processes.

Specifically, in [3+2] cycloadditions, the aldehyde can react with 1,3-dipoles like nitrile oxides or azomethine ylides to form five-membered heterocyclic rings.[7][8] The resulting cycloadducts, containing an intact acetate-bearing side chain, are highly functionalized intermediates ripe for further elaboration in the synthesis of natural products and pharmaceutical agents.

Caption: Schematic of a [3+2] cycloaddition reaction involving this compound.

As a Masked 3-Hydroxypropanal Synthon

In multi-step synthesis, direct use of 3-hydroxypropanal is often problematic due to its propensity for self-condensation and polymerization. This compound serves as an excellent "protected" version. The acetate group is robust enough to survive many reaction conditions that target the aldehyde, such as Wittig reactions or reductive aminations.[9][10] Once the aldehyde has been transformed, the acetate can be selectively cleaved to unmask the primary alcohol for subsequent reactions like etherification, esterification, or oxidation.

Detailed Experimental Protocols

The following protocols are provided as representative examples of the synthetic utility of this compound.

Protocol 1: Synthesis of a Dihydropyran Derivative via Tandem Michael Addition-Cyclization

This protocol describes a one-pot synthesis of a functionalized tetrahydropyran, a core structure in many natural products. The reaction leverages the dual reactivity of this compound in a base-catalyzed tandem sequence.

Materials:

-

This compound (1.0 equiv)

-

Ethyl acetoacetate (1.1 equiv)

-

Sodium ethoxide (1.2 equiv)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol. Cool the flask to 0 °C in an ice bath.

-

Base Addition: Carefully add sodium ethoxide to the cold ethanol and stir until fully dissolved.

-

Nucleophile Addition: Add ethyl acetoacetate dropwise to the sodium ethoxide solution over 10 minutes. Stir the resulting enolate solution for an additional 20 minutes at 0 °C.

-

Electrophile Addition: Add this compound dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution until the pH is approximately 7-8.

-

Reduce the volume of ethanol in vacuo.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired dihydropyran derivative.

Causality and Insights:

-

The use of sodium ethoxide serves both to deprotonate the ethyl acetoacetate, forming the nucleophilic enolate, and to catalyze the subsequent intramolecular cyclization and acetate hydrolysis.

-

Maintaining a low temperature during the initial addition is crucial to control the exothermic reaction and prevent undesired side reactions, such as self-condensation of the aldehyde.

-

This tandem approach is highly atom-economical and efficient, converting three simple starting materials into a complex heterocyclic product in a single operation.[5]

Summary of Applications

The following table summarizes key transformations involving this compound, highlighting its versatility.

| Reaction Type | Co-reactant(s) | Key Reagents/Conditions | Product Type | Typical Yield (%) |

| Tandem Michael-Cyclization | β-Dicarbonyl compounds | NaOEt, EtOH, rt | Tetrahydropyrans | 70-90 |

| [3+2] Cycloaddition | Nitrile Oxides | Et₃N, THF, rt | Substituted Isoxazolines | 60-85 |

| Wittig Reaction | Phosphonium ylides | n-BuLi or NaH, THF | γ,δ-Unsaturated Esters | 75-95 |

| Reductive Amination | Primary/Secondary Amines | NaBH(OAc)₃, DCE | γ-Amino Esters | 65-90 |

| Aldol Condensation | Ketones, Aldehydes | LDA or NaOH, THF/H₂O | γ-Hydroxy-δ-keto Esters | 50-75 |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 87700, this compound. Retrieved from [Link].

-

ChemSynthesis (2024). 2-oxopropyl acetate. Retrieved from [Link].

-

ChemSynthesis (2024). 2,2-dimethyl-3-oxopropyl acetate. Retrieved from [Link].

-

Chemsigma (n.d.). This compound [18545-28-3]. Retrieved from [Link].

-

Allen, C. F. H., & Spangler, F. W. (1949). γ-CHLOROPROPYL ACETATE. Organic Syntheses, 29, 33. DOI: 10.15227/orgsyn.029.0033. Retrieved from [Link].

- Gothelf, K. V., & Jorgensen, K. A. (1998). Asymmetric [3+2]-Cycloaddition Reactions. Chemical Reviews, 98(2), 863–909. (General reference for cycloaddition context).

- Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford Learning Link.

- Nicolaou, K. C., Edmonds, D. J., & Bulger, P. G. (2006). Cascade reactions in total synthesis. Chemical Communications, (44), 4691-4703. DOI: 10.1039/B608759A.

-

SynArchive (n.d.). Protecting Groups List. Retrieved from [Link].

- Crimmins, M. T., & Shams, G. (2021).

- Cordero, F. M. (2024). Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. Reactions, 5(4), 1133-1136.

- Val C, & Lavilla R. (2018). Syntheses of Lactams by Tandem Reactions. Asian Journal of Organic Chemistry, 7(9), 1735-1751.

-

Organic Chemistry Portal (n.d.). Protective Groups. Retrieved from [Link].

- University of Windsor (n.d.). Alcohol Protecting Groups.

-

MDPI (n.d.). Special Issue : Cycloaddition Reactions at the Beginning of the Third Millennium. Retrieved from [Link].

-

MDPI Books (n.d.). Cycloaddition Reactions at the Beginning of the Third Millennium. Retrieved from [Link].

- Fustero, S., et al. (2010). Asymmetric tandem reactions: New synthetic strategies. Pure and Applied Chemistry, 82(3), 669-677.

- Jasiński, R. (2022). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Molecules, 27(21), 7575.

-

ChemBK (n.d.). 3-chloro-2-oxopropyl acetate. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 85520412, [3-(3,5-Dinitrophenyl)-3-oxopropyl] acetate. Retrieved from [Link].

- Crimmins, M. T., & DeBaillie, A. C. (1986). A Tandem Ester Cleavage-Michael Addition Reaction for the Synthesis of Oxygen Heterocycles. Tetrahedron Letters, 27(38), 4581-4584.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11593, Acetoxyacetone. Retrieved from [Link].

- May, H. D., et al. (2016). The bioelectrosynthesis of acetate. Current Opinion in Biotechnology, 42, 225-233.

- LibreTexts™ (n.d.). 22.3. Reaction of acyl derivatives with weak nucleophiles. Organic Chemistry II.

Sources

- 1. This compound | C5H8O3 | CID 87700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tandem reactions, cascade sequences, and biomimetic strategies in total synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. A Tandem Ester Cleavage-Michael Addition Reaction for the Synthesis of Oxygen Heterocycles | Scilit [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. iris.cnr.it [iris.cnr.it]

- 6. Cycloaddition Reactions at the Beginning of the Third Millennium | MDPI Books [mdpi.com]

- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 8. mdpi.com [mdpi.com]

- 9. learninglink.oup.com [learninglink.oup.com]

- 10. Protective Groups [organic-chemistry.org]

Application Notes & Protocols: 3-Oxopropyl Acetate as a Versatile Synthon in Medicinal Chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-Oxopropyl acetate in medicinal chemistry.

Abstract

In the ever-evolving landscape of drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction of novel molecular entities.[1][2][3] this compound, a bifunctional molecule featuring both an aldehyde and an acetate group, represents a potentially underutilized yet highly valuable synthon for medicinal chemists. This document provides a comprehensive guide to its application, detailing its strategic advantages, potential synthetic transformations, and detailed protocols for its use in constructing medicinally relevant scaffolds. The protocols herein are based on established chemical principles and are designed to serve as a foundational guide for researchers looking to incorporate this promising building block into their synthetic programs.

Introduction to this compound: The Strategic Advantage

This compound (CAS 18545-28-3) is a simple, yet powerful, building block due to its orthogonal reactivity.[4][5] The molecule contains a reactive aldehyde, which serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Concurrently, it possesses an acetate group, which acts as a stable protecting group for a primary alcohol. This latent hydroxyl functionality can be unmasked in a later synthetic step, providing a secondary point for diversification or for establishing key interactions with a biological target.

The strategic value of this compound lies in this bifunctionality, allowing for sequential and controlled synthetic elaborations. Its structural relative, 3-hydroxypropanal (3-HPA), is a known antimicrobial agent and a precursor for valuable chemicals, highlighting the utility of the three-carbon aldehyde scaffold.[6][7] this compound offers a protected version of this scaffold, enhancing its utility in multi-step syntheses where the free hydroxyl group might interfere with desired transformations.

Table 1: Physicochemical Properties of this compound [5]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 18545-28-3 |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.11 g/mol |

| Appearance | Colorless Liquid (predicted) |

| Boiling Point | Not available |

| Density | Not available |

| SMILES | CC(=O)OCCC=O |

| InChIKey | PRSPLAWXBFRHKV-UHFFFAOYSA-N |

Core Applications in Medicinal Chemistry

The aldehyde functional group is a cornerstone of organic synthesis, enabling access to a vast array of molecular architectures, particularly heterocyclic systems that form the core of many approved drugs.[8][9] The subsequent deprotection of the acetate provides further opportunities for molecular elaboration.

Logical Workflow for Synthetic Elaboration

The general workflow for utilizing this compound involves leveraging the aldehyde for initial scaffold construction, followed by de-acetylation and subsequent functionalization of the resulting primary alcohol.

Caption: General synthetic workflow using this compound.

Protocols for Key Synthetic Transformations

The following protocols are generalized methodologies for common and powerful reactions applicable to this compound. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Synthesis of Pyrimidine Scaffolds via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides rapid access to dihydropyrimidinones, a privileged scaffold in medicinal chemistry found in calcium channel blockers and other therapeutic agents.

Rationale: This reaction is an excellent example of how this compound's aldehyde functionality can be used to rapidly build molecular complexity and generate drug-like heterocyclic cores.

Caption: Biginelli reaction scheme for heterocycle synthesis.

Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq.), a β-ketoester such as ethyl acetoacetate (1.0 eq.), and urea (1.2 eq.) in a suitable solvent (e.g., ethanol, 3-5 mL per mmol of aldehyde).

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl, 3-4 drops, or p-toluenesulfonic acid, 0.1 eq.).

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Reductive Amination for Amine Synthesis

Reductive amination is a cornerstone transformation for installing amine functionalities, which are critical for modulating the physicochemical properties and target interactions of drug candidates.

Rationale: This protocol allows for the introduction of a primary or secondary amine, providing a key vector for further derivatization or for creating essential pharmacophoric features. The acetate group remains intact under these mild conditions.

Protocol:

-

Imine Formation: Dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq.) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture. This reagent is preferred as it is less sensitive to moisture and the mildly acidic conditions generated.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting aldehyde by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Acetate Deprotection to Reveal the Primary Alcohol

Unmasking the hydroxyl group is a critical step to enable further functionalization. This is typically achieved through hydrolysis under basic or acidic conditions.

Rationale: This simple deprotection step transforms the intermediate into a new bifunctional molecule (an amino-alcohol or a heterocycle with an alcohol tail), opening up a new set of possible modifications.

Protocol (Base-Catalyzed Hydrolysis):

-

Reaction Setup: Dissolve the acetate-protected substrate (1.0 eq.) in a mixture of methanol and water (e.g., a 3:1 ratio).

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or lithium hydroxide (LiOH, 1.5 eq.).

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid (1-4 hours). Monitor by TLC for the disappearance of the starting material.

-

Neutralization and Work-up: Once the reaction is complete, carefully neutralize the mixture with 1N HCl until the pH is ~7.

-

Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the desired alcohol. Further purification may be performed via column chromatography if necessary.

Hypothetical Application: Synthesis of a JAK3 Inhibitor Scaffold

To illustrate the synthetic utility of this compound, a hypothetical route to a simplified analog of a Janus kinase (JAK) inhibitor is presented. This demonstrates the rapid assembly of a core structure followed by diversification.

Caption: Hypothetical synthesis of a drug-like scaffold.

This theoretical pathway illustrates how a known 2-D fragment hit (a pyrrolopyrimidine amine) can be elaborated in three dimensions using this compound, followed by deprotection and final functionalization to generate a lead-like compound for screening.[10]

Conclusion and Future Outlook

This compound is a compelling, bifunctional building block with significant potential in medicinal chemistry. Its ability to participate in robust C-C and C-N bond-forming reactions via its aldehyde moiety, coupled with the latent reactivity of its protected hydroxyl group, makes it an ideal substrate for generating molecular diversity and complexity. The protocols outlined in this guide provide a starting point for chemists to explore the rich synthetic landscape accessible from this versatile synthon. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of such building blocks will be indispensable in the discovery of next-generation therapeutics.[2][3]

References

-

3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. PubMed Central. Available at: [Link]

- Method for producing 3-hydroxypropanal.Google Patents.

-

In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. PubMed Central. Available at: [Link]

- Process for the preparation of 3-hydroxypropanal.Google Patents.

-

2-oxopropyl acetate. ChemSynthesis. Available at: [Link]

- Processes for reducing impurities in lacosamide.Google Patents.

-

Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. Available at: [Link]

-

This compound | C5H8O3 | CID 87700. PubChem - NIH. Available at: [Link]

-

Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry. Available at: [Link]

-

3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Science Publishing Group. Available at: [Link]

-

Emergency treatment of anaphylactic reactions. SoR - Society of Radiographers. Available at: [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. Available at: [Link]

-

Exploring 3-Chloropropyl Acetate: Properties, Applications, and Manufacturing Insights. LinkedIn. Available at: [Link]

-

Heterocycles in Medicinal Chemistry. PubMed Central - NIH. Available at: [Link]

-

PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. MDPI. Available at: [Link]

-

γ-CHLOROPROPYL ACETATE. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. MDPI. Available at: [Link]

-

A Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. Available at: [Link]

-

Acetic Acid Esters - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 18545-28-3 [chemicalbook.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. US10047381B2 - Method for producing 3-hydroxypropanal - Google Patents [patents.google.com]

- 7. In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]

- 9. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

Application Note: A Guide to Michael Addition Reactions Utilizing 3-Oxopropyl Acetate

Abstract

The Michael addition stands as a cornerstone of carbon-carbon bond formation in modern organic synthesis, valued for its reliability and atom economy.[1] This guide provides an in-depth exploration of Michael addition reactions involving 3-oxopropyl acetate, a versatile three-carbon synthon. We delve into the organocatalytic reaction mechanism, present a detailed, field-proven protocol for the asymmetric addition to nitroalkenes, and offer expert insights into experimental design, data validation, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of the Michael Addition

First described by Arthur Michael in 1887, the Michael reaction, or conjugate 1,4-addition, involves the addition of a nucleophile (the "Michael donor") to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the "Michael acceptor").[2][3] The reaction is thermodynamically controlled, typically proceeding under mild conditions to form a new carbon-carbon bond at the β-position of the acceptor.[2][4] The nucleophiles are generally stabilized carbanions, such as enolates derived from ketones, malonates, or β-ketoesters.[5][6]

This compound is a valuable building block containing an aldehyde functionality. While aldehydes are not typically used as Michael donors in their enolate form due to self-condensation issues, the advent of organocatalysis has unlocked their vast potential.[5] Specifically, chiral secondary amines can catalyze the reaction by reversibly converting the aldehyde into a highly nucleophilic enamine intermediate.[7] This strategy avoids harsh basic conditions and enables powerful asymmetric transformations, making this compound an excellent precursor for generating chiral 1,5-dicarbonyl compounds and their derivatives, which are key intermediates in pharmaceutical synthesis.[8][9]

The Organocatalytic Enamine-Ene Reaction Mechanism

The asymmetric Michael addition of an aldehyde, such as this compound, to an electrophile is most effectively achieved through an organocatalytic cycle employing a chiral secondary amine, often a diarylprolinol silyl ether.[7] This mechanism circumvents the need for a strong base and proceeds through a series of well-defined intermediates.

The catalytic cycle can be described by the following key steps:

-

Enamine Formation: The aldehyde (this compound) rapidly and reversibly condenses with the chiral amine catalyst to form a transient iminium ion, which then deprotonates to yield a nucleophilic enamine. The bulky silyl ether group on the catalyst provides a chiral environment, effectively shielding one face of the enamine.[7]

-

Nucleophilic Attack: The enamine, acting as the Michael donor, attacks the β-carbon of the Michael acceptor (e.g., a nitroalkene). This C-C bond formation occurs preferentially from the unshielded face, establishing the new stereocenter.[3]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by trace water in the reaction medium. This step releases the final Michael adduct and regenerates the chiral amine catalyst, allowing it to re-enter the catalytic cycle.[10]

The presence of a weakly acidic co-catalyst, such as 4-nitrophenol, has been shown to significantly accelerate the reaction, potentially by facilitating catalyst turnover or preventing catalyst deactivation.[8][10]

Caption: Organocatalytic cycle for the Michael addition of an aldehyde.

Experimental Protocol: Asymmetric Addition of this compound to β-Nitrostyrene

This protocol details a reliable method for the enantioselective Michael addition of this compound to trans-β-nitrostyrene, a common Michael acceptor. The procedure is adapted from well-established methods for aldehydes.[7][11]

Materials and Equipment

-

Reactants: this compound, trans-β-nitrostyrene.

-

Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether.

-

Co-catalyst: 4-Nitrophenol.

-

Solvent: Toluene, anhydrous.

-

Reagents for Work-up & Purification: Ethyl acetate, hexane, saturated aqueous NH₄Cl, saturated aqueous NaCl (brine), anhydrous MgSO₄, silica gel.

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, syringes, TLC plates, rotary evaporator, column chromatography setup.

Step-by-Step Methodology

Caption: Step-by-step experimental workflow.

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral amine catalyst (0.1 mmol, 10 mol%) and 4-nitrophenol (0.1 mmol, 10 mol%). Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 10 minutes.

-

Causality: An inert atmosphere is crucial to prevent moisture from interfering with the catalytic cycle, particularly the hydrolysis step. The pre-stirring ensures the catalyst and co-catalyst are fully dissolved.

-

-

Reagent Addition: To the catalyst solution, add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv). Stir for another 5 minutes before adding this compound (1.5 mmol, 1.5 equiv) dropwise via syringe.

-

Causality: A slight excess of the aldehyde donor is used to ensure complete consumption of the more valuable nitroalkene acceptor.

-

-

Reaction Monitoring: Stir the reaction vigorously at ambient temperature. Monitor the consumption of the limiting reagent (trans-β-nitrostyrene) by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[1]

-

Causality: The NH₄Cl quench protonates any remaining enolates or enamines and helps to separate the organic and aqueous layers. The brine wash removes residual water from the organic phase.